Q8 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

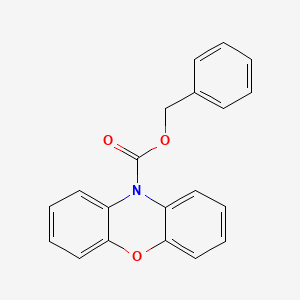

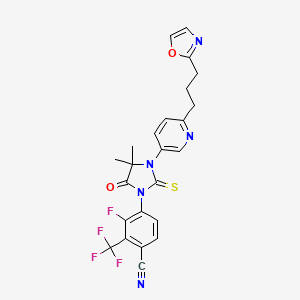

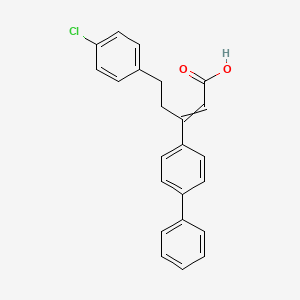

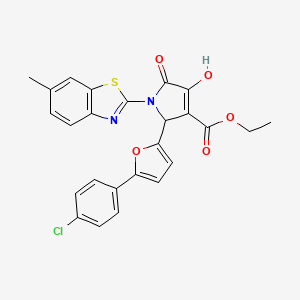

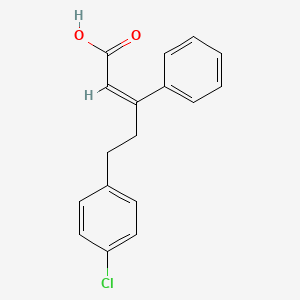

Q8 hydrochloride is a novel cysteinyl leukotreine receptor antagonist . It inhibits VEGF-independent angiogenesis and exerts an additive anti-angiogenic response with bevacizumab . The chemical formula of Q8 hydrochloride is C17H14ClNO2 .

Molecular Structure Analysis

The exact mass of Q8 hydrochloride is 299.07 and its molecular weight is 299.754 . The elemental analysis shows that it contains Carbon (68.12%), Hydrogen (4.71%), Chlorine (11.83%), Nitrogen (4.67%), and Oxygen (10.67%) .

Physical And Chemical Properties Analysis

Q8 hydrochloride is a solid powder . It is soluble in DMSO . It should be stored in a dry, dark place at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Aplicaciones Científicas De Investigación

Pharmaceutical Development : Q8 hydrochloride has been studied in the context of pharmaceutical formulation. For instance, Kachaput and Gureyeva (2017) explored the formulation of a parenteral suspension based on hydrocortisone acetate combined with lidocaine hydrochloride, adhering to the guidelines of ICH Q8 "Pharmaceutical development" (Kachaput & Gureyeva, 2017).

Biochemical Recognition and Dimerization : The compound has been used in the selective recognition and noncovalent dimerization of N-terminal aromatic peptides in aqueous solutions, as demonstrated by Heitmann et al. (2006) using cucurbit[8]uril (Q8). This research provides insights into specific peptide recognition and dimerization, important for studying biochemical processes and peptide/protein separation (Heitmann et al., 2006).

Corrosion Inhibition : Faydy et al. (2016) investigated the inhibition effect of a derivative of Q8 hydrochloride, namely 5-(chloromethyl)-8-quinolinol hydrochloride, on steel corrosion in hydrochloric acid solution. Their study shows the potential of Q8 derivatives in material protection and industrial applications (Faydy et al., 2016).

Osmotic-Stress Tolerance in Bacteria : Sévin and Sauer (2014) reported that ubiquinone-8 (Q8) accumulation in Escherichia coli enhances tolerance to osmotic stress. Their study suggests a role for Q8 in bacterial adaptation and survival under environmental stress (Sévin & Sauer, 2014).

Bone Regeneration : Han et al. (2017) explored the functional role of a Q8 compound in bone regeneration, particularly in osteoblast differentiation. Their study indicates the potential use of Q8 derivatives in therapeutic applications related to bone health and osteoporosis (Han et al., 2017).

Safety And Hazards

Propiedades

Número CAS |

1541762-55-3 |

|---|---|

Nombre del producto |

Q8 hydrochloride |

Fórmula molecular |

C17H14ClNO2 |

Peso molecular |

299.754 |

Nombre IUPAC |

(E)-2-(2-Quinolin-2-yl-vinyl)-benzene-1,4-diol Hydrochloride |

InChI |

InChI=1S/C17H13NO2.ClH/c19-15-9-10-17(20)13(11-15)6-8-14-7-5-12-3-1-2-4-16(12)18-14;/h1-11,19-20H;1H/b8-6+; |

Clave InChI |

LNPCQDLAMXHIFY-WVLIHFOGSA-N |

SMILES |

OC1=CC=C(O)C=C1/C=C/C2=NC3=CC=CC=C3C=C2.[H]Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Q8; Q8 hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)